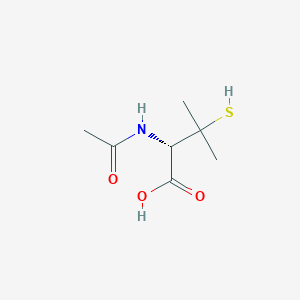

N-Acétyl-D-penicillamine

Vue d'ensemble

Description

L'N-Acétylpenicillamine est un composé organosulfuré de formule chimique C7H13NO3S. Il est dérivé de l'acide aminé pénicillamine et est connu pour son rôle de donneur d'oxyde nitrique.

Applications De Recherche Scientifique

N-Acetylpenicillamine has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying S-nitrosothiols and their redox chemistry.

Biology: Investigated for its role in cellular signaling and as a nitric oxide donor.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and antithrombotic properties.

Industry: Utilized in the development of nitric oxide-releasing polymers for biomedical applications

Mécanisme D'action

Target of Action

N-Acetyl-D-penicillamine (NAP or NAPA) is a thiol compound that primarily targets heavy metals in the body . It is often used as a control molecule in studies involving nitric oxide donor molecules . It is also used as a chelating agent, binding to heavy metals such as copper, mercury, and lead .

Mode of Action

NAP interacts with its targets by forming a bond with the heavy metals, thereby inhibiting their harmful effects . For instance, it inhibits the binding of methyl mercury to isolated human erythrocytes by 50% and removes 50% of methyl mercury ions from methyl mercury-loaded blood cells when used at a concentration of 1 mM .

Biochemical Pathways

NAP affects the biochemical pathways involved in heavy metal metabolism. By binding to heavy metals, it prevents these metals from interacting with other molecules and disrupting normal biochemical processes . In the case of cystinuria, NAP decreases free urinary cystine, apparently based on the formation of the more soluble mixed disulphide, penicillamine-cysteine, in place of cystine .

Result of Action

The primary result of NAP’s action is the reduction of heavy metal levels in the body. For example, NAP reduces the biological half-life of mercury and decreases liver, kidney, brain, and blood mercury levels, as well as increases urinary excretion of mercury in a concentration-dependent manner . It also causes a decrease in urinary free cystine by the same mechanisms as D-penicillamine .

Action Environment

The action of NAP can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the efficacy of NAP Additionally, the presence of other substances in the body, such as certain foods or drugs, can potentially interact with NAP and affect its stability and efficacy

Analyse Biochimique

Biochemical Properties

N-Acetyl-D-penicillamine plays a significant role in biochemical reactions. It is often used for the precolumn derivatization of amino acids or amino alcohols . The diastereoisomers formed can be efficiently resolved by HPLC on conventional reversed-phase columns . It is also used as a heavy metal chelator .

Cellular Effects

N-Acetyl-D-penicillamine has been shown to have effects on various types of cells and cellular processes. For instance, it has been used to treat mercury poisoning as it was found to be more effective than D-penicillamine and other agents in mercury extraction . It is also known to suppress inducible nitric oxide synthase expression by inhibiting post-translational modification .

Molecular Mechanism

The molecular mechanism of N-Acetyl-D-penicillamine involves its ability to chelate heavy metals. It binds to these metals, allowing them to be eliminated in the urine . It also inhibits the binding of methyl mercury to isolated human erythrocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, N-Acetyl-D-penicillamine has been shown to have temporal effects. For instance, it has been found to reduce the biological half-life of mercury and decrease liver, kidney, brain, and blood mercury levels, as well as increase urinary excretion of mercury in a concentration-dependent manner, in mice when administered following injection of methyl mercuric chloride .

Dosage Effects in Animal Models

In animal models, the effects of N-Acetyl-D-penicillamine vary with different dosages. For instance, it has been used in the treatment of Wilson’s disease and cystinuria in humans and dogs, where it has been found to be effective in reducing urinary free cystine .

Metabolic Pathways

N-Acetyl-D-penicillamine is involved in the hexosamine biosynthesis pathway (HBP), which utilizes fructose-6-phosphate (Fru-6-P), glutamine, acetyl-coenzyme A (acetyl-CoA), and uridine triphosphate (UTP) as substrates to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) .

Transport and Distribution

N-Acetyl-D-penicillamine is transported and distributed within cells and tissues. It is used as a form of immunosuppression to treat rheumatoid arthritis. N-Acetyl-D-penicillamine inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross linkage .

Subcellular Localization

It is known that N-Acetyl-D-penicillamine can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'N-Acétylpenicillamine peut être synthétisée par nitrosation de la N-acétyl-DL-pénicillamine. Le processus implique la réaction de la N-acétyl-DL-pénicillamine avec l'acide nitreux, qui est généré in situ à partir de nitrite de sodium et d'acide chlorhydrique. La réaction est généralement effectuée à basse température pour assurer la stabilité du produit .

Méthodes de production industrielle : Dans les milieux industriels, la production de N-Acétylpenicillamine implique des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées, telles que la cristallisation et la chromatographie, sont courantes dans la production industrielle .

Analyse Des Réactions Chimiques

Types de réactions : L'N-Acétylpenicillamine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des disulfures.

Réduction : Elle peut être réduite en son thiol correspondant.

Substitution : Elle peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Des agents réducteurs tels que le dithiothréitol.

Substitution : Des nucléophiles comme les amines ou les alcools.

Principaux produits formés :

Oxydation : Disulfures.

Réduction : Thiols.

Substitution : Dérivés substitués de la N-Acétylpenicillamine.

4. Applications de la recherche scientifique

L'N-Acétylpenicillamine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les S-nitrosothiols et leur chimie redox.

Biologie : Étudiée pour son rôle dans la signalisation cellulaire et comme donneur d'oxyde nitrique.

Médecine : Explorée pour ses effets thérapeutiques potentiels, y compris ses propriétés antimicrobiennes et antithrombotiques.

Industrie : Utilisée dans le développement de polymères libérant de l'oxyde nitrique pour des applications biomédicales

5. Mécanisme d'action

L'N-Acétylpenicillamine exerce ses effets principalement par la libération d'oxyde nitrique. L'oxyde nitrique libéré de l'N-Acétylpenicillamine interagit avec diverses cibles moléculaires, y compris la guanylate cyclase, conduisant à la production de monophosphate de guanosine cyclique (GMPc). Cette voie de signalisation est impliquée dans la vasodilatation et d'autres processus physiologiques .

Composés similaires :

S-Nitrosoglutathion : Un autre S-nitrosothiol présentant des propriétés de libération d'oxyde nitrique similaires.

N-Nitrososarcosine : Un composé nitrosé présentant des caractéristiques structurales différentes, mais une réactivité similaire

Unicité : L'N-Acétylpenicillamine est unique en raison de ses caractéristiques structurales spécifiques dérivées de la pénicillamine. Sa stabilité et sa libération contrôlée d'oxyde nitrique en font un composé particulièrement précieux dans les applications biomédicales .

Comparaison Avec Des Composés Similaires

S-Nitrosoglutathione: Another S-nitrosothiol with similar nitric oxide-releasing properties.

N-Nitrososarcosine: A nitroso compound with different structural features but similar reactivity

Uniqueness: N-Acetylpenicillamine is unique due to its specific structural features derived from penicillamine. Its stability and controlled release of nitric oxide make it particularly valuable in biomedical applications .

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNBCKASUFBXCO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030813 | |

| Record name | N-Acetyl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15537-71-0 | |

| Record name | N-Acetylpenicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15537-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-penicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-dimethyl-DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPENICILLAMINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO11M5K6OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Acetyl-D-penicillamine (NAPA) primarily acts by interacting with cysteine. It forms a more soluble mixed disulfide, NAPA-cysteine, in place of cystine, thereby decreasing free urinary cystine levels. [] This mechanism is particularly important in the treatment of cystinuria, where high cystine levels lead to stone formation. [] Additionally, NAPA can inhibit lactoperoxidase, an enzyme with antibacterial properties, by competing for the enzyme's active site. []

A: * Molecular Formula: C7H13NO3S* Molecular Weight: 191.25 g/mol* Spectroscopic Data: Detailed spectroscopic data, including 1H and 13C NMR, can be found in research focused on diastereomeric thiazolidinecarboxylic acids derived from NAPA. []

A: NAPA has been successfully incorporated into various materials for controlled nitric oxide (NO) release. Studies have shown its compatibility with polymers like polydimethylsiloxane (PDMS) [], polyvinyl chloride (PVC) [], and CarboSil polymers []. For example, SNAP-doped CarboSil, where SNAP is the S-nitroso derivative of NAPA, demonstrated long-term NO release for over 22 days with controlled leaching of SNAP, its byproduct N-acetyl-D-penicillamine (NAP), and NAP disulfide. [] This highlights the potential of NAPA-modified materials for biomedical applications.

A: While NAPA itself might not directly act as a catalyst, it serves as a precursor for S-nitroso-N-acetyl-D-penicillamine (SNAP), a potent NO donor. [, , , , , ] The release of NO from SNAP can be catalyzed by transition metals like Cu²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺. [] This catalytic NO release from SNAP-modified materials has potential applications in preventing thrombus formation on stents and other blood-contacting medical devices. []

A: While specific computational studies focusing solely on NAPA were not identified within the provided research, its application in creating NO-releasing polymers, like SNAP-HPAMAM, has been investigated. [] Further research utilizing computational methods could be valuable for exploring the interactions of NAPA with different materials and its potential for other applications.

A: The presence of the acetyl group in NAPA distinguishes it from D-penicillamine (DPA). This modification removes the free α-amino group, which is implicated in some of the toxic effects of DPA. [] This suggests that structural changes in NAPA can significantly alter its pharmacological and toxicological profile.

A: NAPA has demonstrated remarkable stability when incorporated into polymers with low water uptake, like silicone rubber. [] Studies have shown sustained NO release from SNAP-incorporated materials for extended periods, implying the long-term stability of the SNAP moiety (derived from NAPA). [, , ] This stability is crucial for its successful incorporation into long-term implantable devices.

A: While the provided research doesn't delve into the detailed PK/PD profile of NAPA, it highlights its effectiveness in reducing urinary cystine levels in cystinuria patients, similar to D-penicillamine. [] This suggests its absorption and activity in vivo.

A: NAPA has shown efficacy in reducing urinary cystine levels in cystinuria patients. [, ] Furthermore, materials impregnated with SNAP, an NO-donating derivative of NAPA, have demonstrated significant antibacterial effects against various bacterial strains like Staphylococcus aureus and Proteus mirabilis in in vitro settings. [, ] Further research, including animal models and clinical trials, is necessary to fully elucidate its efficacy and potential applications.

A: NAPA was investigated as a potentially safer alternative to D-penicillamine (DPA) for treating cystinuria. [, , ] While DPA can cause severe side effects like acute hypersensitivity reactions and proteinuria, NAPA was associated with milder side effects. [] This suggests a potentially improved safety profile for NAPA compared to DPA.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate](/img/structure/B142245.png)